molecular formula C14H22BNO3 B13924383 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine

Katalognummer: B13924383
Molekulargewicht: 263.14 g/mol
InChI-Schlüssel: QOOAUABZWZDQEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine: is an organic compound that features a boron-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine typically involves the formation of the boron-containing heterocycle through a series of organic reactions. One common method involves the reaction of a pyridine derivative with a boronic acid or boronate ester under specific conditions, such as the presence of a catalyst and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the boron atom, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boron-containing heterocycle into different boron-hydride species.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the boron heterocycle are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology and Medicine:

Industry:

Wirkmechanismus

The mechanism by which 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the heterocycle can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Comparison: Compared to similar compounds, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine is unique due to the presence of both the boron-containing heterocycle and the methoxypyridine moiety. This combination imparts distinct chemical and biological properties, making it more versatile in various applications .

Eigenschaften

Molekularformel

C14H22BNO3

Molekulargewicht

263.14 g/mol

IUPAC-Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxy-3-propan-2-ylpyridine

InChI

InChI=1S/C14H22BNO3/c1-10(2)12-6-11(7-16-13(12)17-5)15-18-8-14(3,4)9-19-15/h6-7,10H,8-9H2,1-5H3

InChI-Schlüssel

QOOAUABZWZDQEF-UHFFFAOYSA-N

Kanonische SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(N=C2)OC)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.